Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic framework (spiro[4.5]decane) with a tert-butyl carboxylate group at the 8-position. Its structure includes a methyl group at position 3, a ketone (oxo) at position 4, and an oxygen atom (2-oxa) in one of the rings. This compound is of interest in medicinal chemistry due to the spirocyclic motif, which often confers conformational rigidity and enhances binding selectivity in drug candidates. The tert-butyl group enhances lipophilicity, while the oxa and aza heteroatoms introduce polarity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVQMYKDTRIIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2(CCN(CC2)C(=O)OC(C)(C)C)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Annulation via Piperidine Intermediate
A widely cited method begins with tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate as a precursor. This intermediate undergoes sequential functionalization to install the oxa-ring:
Alkylation and Conjugate Addition :
- The piperidine carbonyl at C4 is deprotonated using potassium tert-butoxide in tetrahydrofuran (THF) at -78°C.
- Methyl 3-methoxyacrylate is added to form a β-keto ester adduct via Michael addition, achieving a 90% yield.
- Subsequent triflation with N-phenyl bis(trifluoromethanesulfonimide) introduces a leaving group for cyclization.
Spirocyclization :
Table 1: Reaction Conditions for Stepwise Annulation
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Deprotonation | KOtBu (1.6 M in THF) | THF | -78°C | - |
| Conjugate Addition | Methyl 3-methoxyacrylate | THF | 0°C → RT | 90 |
| Triflation | N-phenyl bis(triflimide) | THF | -78°C → 0°C | 88 |
| Cyclization | K2CO3 | MeCN | 82°C | 85 |
Convergent Cyclization via Azetidine Precursors
An alternative route employs 1-BOC-3-oxoazetidine as the starting material:
Allylation :
Bromination and Ring Closure :
Table 2: Bromination-Cyclization Parameters
| Parameter | Bromination Step | Cyclization Step |
|---|---|---|
| Solvent | Dichloromethane | Acetonitrile |
| Temperature | -30°C | 82°C |
| Time | 2 hours | 12 hours |
| Base | - | K2CO3 |
| Yield | 91% | 83% |
Functional Group Installation and Optimization
tert-Butyl Carboxylate Protection
The BOC group is introduced early to shield the secondary amine during subsequent reactions. Patent CN111533752A demonstrates that direct BOC protection of azetidine using di-tert-butyl dicarbonate in THF achieves >95% conversion.
Methyl Group Incorporation
Methylation at C3 is achieved via:
- Grignard Addition : Methylmagnesium bromide to a ketone intermediate.
- Catalytic Hydrogenation : Using Pd/C under H2 atmosphere to reduce prochiral double bonds, though this risks racemization.
Industrial-Scale Adaptations
Solvent Selection for Scalability
Catalytic Efficiency
- Lewis Acid Screening : Aluminum chloride improves acylation rates but necessitates rigorous moisture control.
- Pd/C Loading Reduction : Lowering Pd/C from 5% to 2% in hydrogenation steps maintains 88% yield while cutting costs.
Mechanistic Insights
Cyclization Stereochemistry
The oxa-ring closure proceeds via an SN2 mechanism , confirmed by retained configuration at the spiro carbon. Competing E2 elimination is suppressed by using bulky bases like K2CO3.
Byproduct Formation
- Dibrominated Side Products : Excess bromine at temperatures >-10°C leads to tribrominated impurities (up to 12%).
- Ester Hydrolysis : Prolonged exposure to aqueous base during workup hydrolyzes the tert-butyl ester, necessitating pH-controlled quenching.
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems reduce reaction times for bromination from 2 hours to 20 minutes, achieving 89% yield via enhanced mass transfer.
Enzymatic Desymmetrization
Preliminary studies using lipases (e.g., Candida antarctica) enantioselectively hydrolyze racemic intermediates, offering access to chiral spirocenters with 92% ee.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-butyl 3-methyl-4-oxa-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new treatments for diseases.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with tert-butyl carboxylate groups are widely explored as building blocks. Below is a detailed comparison of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Related Spirocyclic Compounds
Key Comparative Insights
4-Oxo vs. 3-Oxo: The position of the ketone group influences hydrogen bonding. For example, the 4-oxo in the target compound may stabilize enolate intermediates, unlike the 3-oxo variant (CAS 954236-44-3).
Heteroatom Arrangement :
- The 2-oxa (oxygen) in the target compound enhances polarity compared to diaza analogs (e.g., CAS 1375303-54-0), which may improve solubility but reduce blood-brain barrier penetration.
Pharmacological Potential: Fluorophenyl-substituted analogs (e.g., CAS 1375303-54-0) exhibit enhanced aromatic stacking, making them suitable for targeting hydrophobic enzyme pockets. The aminomethyl derivative (CAS in) demonstrates how functional group additions can tailor solubility for intravenous formulations.
Crystallographic Behavior :
- Compounds like CAS 191805-29-5 are used in crystallography due to their planar regions, whereas the target compound’s methyl group may induce puckering (see Cremer-Pople coordinates in).
Research Findings and Data
Table 2: Physicochemical Properties
Biological Activity
Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known as (S)-tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent.
The molecular formula of this compound is with a molecular weight of approximately . Its structure features a spirocyclic arrangement which contributes to its biological activity.
Biological Activity
Research indicates that this compound exhibits significant antibacterial properties. The compound has been evaluated against various bacterial strains, including multidrug-resistant strains, demonstrating promising results in inhibiting bacterial growth.
Antibacterial Effects
The antibacterial activity of this compound has been assessed through minimum inhibitory concentration (MIC) studies. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from to for these strains . Additionally, it has been tested against Gram-negative bacteria like Klebsiella pneumoniae, showing MIC values between and .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition disrupts the bacterial cell cycle and leads to cell death .
Case Studies
-
Study on Efficacy Against Multidrug-resistant Strains :
- A recent study evaluated the compound's efficacy against various resistant strains of bacteria. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
-
Comparative Study with Other Antibiotics :
- In comparative tests with standard antibiotics, this compound exhibited superior activity against certain strains that were resistant to conventional treatments . This suggests that it could be a valuable addition to the antibiotic arsenal.
Data Table: Antibacterial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Enterococcus faecalis | <0.25 |
| Klebsiella pneumoniae | 1 - 4 |
| Acinetobacter baumannii | Not tested |
Q & A
What synthetic strategies are most effective for introducing the tert-butyl carbamate protective group in spirocyclic systems like this compound?
The tert-butyl carbamate (Boc) group is commonly introduced via reaction of the spirocyclic amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Key considerations include:
- Solvent selection : Dry dichloromethane or THF is preferred to avoid side reactions with moisture .
- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate the reaction by activating Boc₂O .
- Workup : Sequential washing with sodium chloride and sodium hydrogen sulfate solutions ensures removal of unreacted reagents .
Advanced optimization involves adjusting stoichiometry (e.g., 1.1–1.5 equivalents of Boc₂O) to balance yield and purity.
How can discrepancies between X-ray crystallographic data and computational modeling arise during structural validation?
Discrepancies often stem from:
- Dynamic vs. static structures : X-ray diffraction captures time-averaged atomic positions, while computational models (e.g., DFT) assume static geometries .
- Crystal packing effects : Intermolecular forces (e.g., hydrogen bonds) in the solid state may distort bond angles compared to gas-phase calculations .
- Refinement parameters : Overfitting in SHELXL refinements, especially with low-resolution data, can exaggerate thermal displacement parameters .
Resolution : Validate models using multiple techniques (e.g., NMR, IR) and apply Hirshfeld surface analysis to quantify packing influences .
What methodologies are recommended for functionalizing the 4-oxo group in this spirocyclic scaffold?
The 4-oxo group is highly reactive and can undergo:
- Reduction : Use LiAlH₄ or NaBH₄ to yield secondary alcohols. For stereoselective reductions, employ chiral catalysts like CBS (Corey-Bakshi-Shibata) .
- Cyanidation : Treat with trimethylsilyl cyanide (TMSCN) and BF₃·Et₂O at -78°C to introduce a cyano group, preserving spirocyclic integrity .
- Grignard additions : Alkyl/aryl magnesium halides add to the carbonyl, but steric hindrance from the tert-butyl group may require elevated temperatures .
How should researchers address low yields in multi-step syntheses of this compound?
Common pitfalls and solutions:
- Intermediate purification : Use flash chromatography with gradients (e.g., 5–30% ethyl acetate/hexane) to isolate Boc-protected intermediates .
- Side reactions : Monitor for tert-butyl group cleavage under acidic conditions (e.g., during deprotection). Stabilize with buffered workups .
- Scale-up challenges : Optimize stoichiometry (e.g., excess reagents for low-yield steps) and employ flow chemistry for exothermic reactions .
What analytical techniques are critical for confirming the spirocyclic structure and purity?
- NMR spectroscopy : ¹³C NMR is essential to distinguish sp³ carbons in the spiro junction (δ 60–70 ppm) and confirm tert-butyl signals (δ 28–30 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and detects trace impurities (e.g., de-Boc byproducts) .
- X-ray crystallography : Resolves ambiguities in ring conformations and validates stereochemistry .
How can computational tools aid in predicting the reactivity of this compound?
- DFT calculations : Model transition states for nucleophilic attacks on the 4-oxo group to predict regioselectivity .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for SAR studies .
- Solvent modeling : Use COSMO-RS to simulate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .
What safety precautions are critical when handling this compound in the lab?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure .
How do steric effects from the tert-butyl group influence reaction pathways?
The tert-butyl group:
- Shields the 8-aza position , directing electrophiles to the 4-oxo or 2-oxa positions .
- Impacts crystallization : Bulky tert-butyl moieties often lead to low-melting solids or oils, complicating recrystallization. Use mixed solvents (e.g., hexane/ethyl acetate) for optimal crystal growth .
What strategies resolve contradictions between theoretical and experimental spectral data?
- Dynamic NMR : Detect conformational exchange broadening in ¹H NMR (e.g., chair-flip in the decane ring) .
- Variable-temperature XRD : Identify thermal motion artifacts that distort bond lengths .
- Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computational vibrational frequencies .
How can researchers scale up the synthesis without compromising purity?
- Continuous flow systems : Mitigate exotherms in Boc protection steps .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .
- Purification : Switch from column chromatography to fractional crystallization for intermediates (e.g., using tert-butyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
